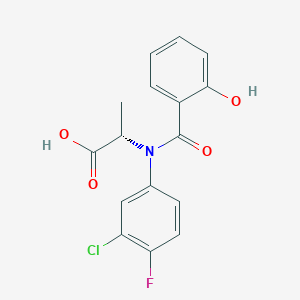
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a hydroxybenzoyl group, and an alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxybenzoyl Intermediate: This step involves the reaction of 2-hydroxybenzoic acid with appropriate reagents to form the hydroxybenzoyl intermediate.
Coupling with Chloro-fluoro Phenyl Group: The hydroxybenzoyl intermediate is then coupled with 3-chloro-4-fluoroaniline under specific conditions to form the desired phenyl derivative.
Incorporation of Alanine: The final step involves the coupling of the phenyl derivative with L-alanine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-glycine
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-valine
Comparison
Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine might exhibit unique properties due to the presence of the alanine moiety, which could influence its biological activity and chemical reactivity. The specific positioning of the chloro and fluoro groups on the phenyl ring might also contribute to its distinct characteristics.
Eigenschaften
CAS-Nummer |
64141-23-7 |
|---|---|
Molekularformel |
C16H13ClFNO4 |
Molekulargewicht |
337.73 g/mol |
IUPAC-Name |
(2S)-2-(3-chloro-4-fluoro-N-(2-hydroxybenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13ClFNO4/c1-9(16(22)23)19(10-6-7-13(18)12(17)8-10)15(21)11-4-2-3-5-14(11)20/h2-9,20H,1H3,(H,22,23)/t9-/m0/s1 |
InChI-Schlüssel |
YFAHOWKOFNGRNO-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
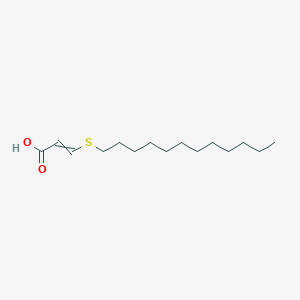
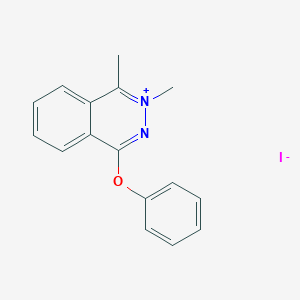


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
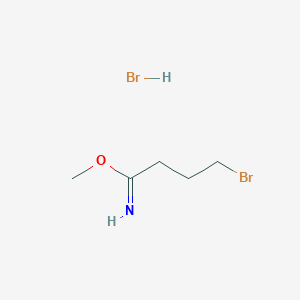
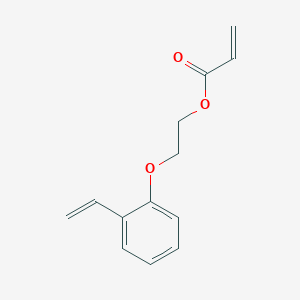
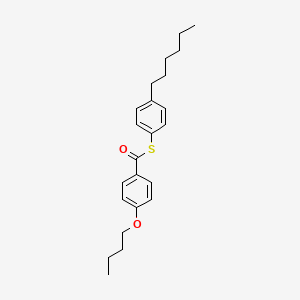
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
